molecular formula C8H8ClNO3 B6614676 1-(chloromethyl)-2-methoxy-4-nitrobenzene CAS No. 101080-01-7

1-(chloromethyl)-2-methoxy-4-nitrobenzene

Cat. No.: B6614676
CAS No.: 101080-01-7
M. Wt: 201.61 g/mol
InChI Key: LTSQSWCBVZRBBA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-methoxy-4-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-4-nitrobenzene. This reaction typically uses chloromethyl methyl ether (CMME) or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride (SnCl2).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Reduction: Formation of 1-(aminomethyl)-2-methoxy-4-nitrobenzene.

    Oxidation: Formation of 1-(chloromethyl)-2-hydroxy-4-nitrobenzene or 1-(chloromethyl)-2-formyl-4-nitrobenzene.

Scientific Research Applications

1-(Chloromethyl)-2-methoxy-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methoxy-4-nitrobenzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its reactive functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

1-(Chloromethyl)-2-methoxy-4-nitrobenzene can be compared with other similar compounds such as:

    1-(Chloromethyl)-4-nitrobenzene: Lacks the methoxy group, which affects its reactivity and applications.

    1-(Chloromethyl)-2-methoxybenzene: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(Chloromethyl)-2-nitrobenzene: Lacks the methoxy group, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

1-(chloromethyl)-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSQSWCBVZRBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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